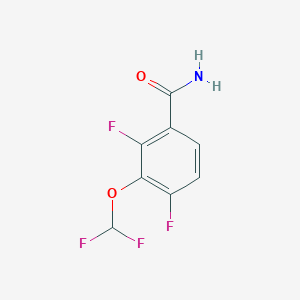
3-(Difluoromethoxy)-2,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-difluoromethoxydifluorobenzamide is a chemical compound with the molecular formula C8H5F4NO2. It is characterized by the presence of both difluoromethoxy and difluorobenzamide functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-difluoromethoxydifluorobenzamide typically involves the introduction of difluoromethoxy and difluorobenzamide groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of 3-difluoromethoxydifluorobenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-difluoromethoxydifluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted products .
Applications De Recherche Scientifique
3-difluoromethoxydifluorobenzamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-difluoromethoxydifluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-difluoromethoxydifluorobenzamide include other difluoromethylated and difluorobenzamide derivatives. Examples include:
- 3-difluoromethoxybenzenesulfonyl chloride
- 3,5-bis(trifluoromethyl)acetophenone
- 1,1-difluoroalkanes
Uniqueness
3-difluoromethoxydifluorobenzamide is unique due to its specific combination of difluoromethoxy and difluorobenzamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
479091-08-2 |
|---|---|
Formule moléculaire |
C8H5F4NO2 |
Poids moléculaire |
223.12 g/mol |
Nom IUPAC |
3-(difluoromethoxy)-2,4-difluorobenzamide |
InChI |
InChI=1S/C8H5F4NO2/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H2,13,14) |
Clé InChI |
MVPFXDMUJZNILW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)N)F)OC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)
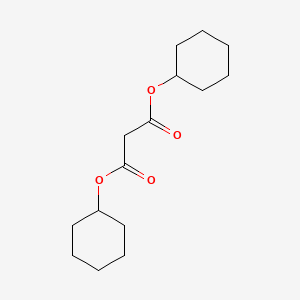

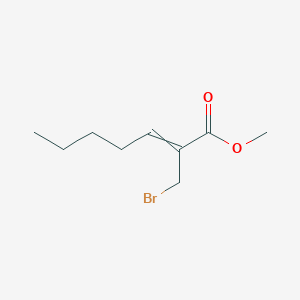
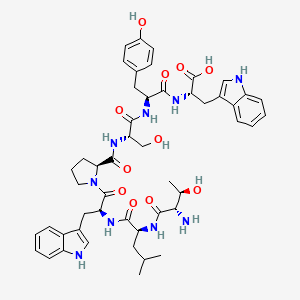
![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)


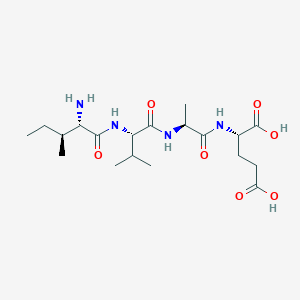

![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
